Benfluorex Hydrochloride: A Comprehensive Physicochemical and Mechanistic Overview
Benfluorex Hydrochloride: A Comprehensive Physicochemical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfluorex hydrochloride, a compound structurally related to fenfluramine, was formerly marketed as a hypolipidemic and hypoglycemic agent.[1] Despite its therapeutic applications, it was withdrawn from the market due to concerns about cardiovascular side effects, primarily linked to its metabolite, norfenfluramine.[1] This technical guide provides an in-depth overview of the physicochemical properties of benfluorex hydrochloride, detailed experimental protocols for their determination, and an exploration of its primary signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development and formulation. The key properties of benfluorex hydrochloride are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁ClF₃NO₂ | [2][3][4] |
| Molecular Weight | 387.82 g/mol | [2][3][4] |
| Melting Point | 158-159 °C | [5] |
| Solubility (in Water) | 2.27 mg/mL (with sonication and heating to 60°C) | [2] |
| Solubility (in DMSO) | ≥ 100 mg/mL | [2] |
| pKa (Strongest Basic) | 9.14 (Predicted) | [6][7] |
| logP | 4.26 (ALOGPS prediction) | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible determination of physicochemical parameters. The following sections outline protocols for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which benfluorex hydrochloride transitions from a solid to a liquid state.
Materials:
-
Benfluorex hydrochloride powder
-
Capillary tubes (one end sealed)
-
Melting point apparatus with a calibrated thermometer or digital sensor
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of benfluorex hydrochloride is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of powder enters the tube. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a packed column of 2-4 mm in height is achieved.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The melting point is reported as this range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of benfluorex hydrochloride in a specific solvent (e.g., water) at a controlled temperature.
Materials:
-
Benfluorex hydrochloride powder
-
Solvent (e.g., purified water)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)
-
Analytical balance
-
Filtration device (e.g., syringe filters with a pore size of 0.45 µm)
-
A validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of benfluorex hydrochloride is added to a series of vials containing a known volume of the solvent. The excess is to ensure that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a shaking incubator for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing.
-
Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.
-
Quantification: The concentration of benfluorex hydrochloride in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The solubility is expressed as the average concentration from multiple determinations.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of benfluorex hydrochloride.
Materials:
-
Benfluorex hydrochloride
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
Potentiometer with a calibrated pH electrode
-
Stirring plate and magnetic stir bar
-
Beaker
Procedure:
-
Sample Preparation: A known amount of benfluorex hydrochloride is dissolved in a known volume of purified water or a suitable co-solvent if the aqueous solubility is low.
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong acid or base, added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of benfluorex hydrochloride.
Materials:
-
Benfluorex hydrochloride
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
A validated analytical method for quantification in both phases (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and water are mixed and shaken vigorously, then allowed to separate to create mutually saturated phases.
-
Partitioning: A known amount of benfluorex hydrochloride is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a centrifuge tube.
-
Equilibration: The tube is vortexed for a set period to facilitate partitioning and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of benfluorex hydrochloride in both the n-octanol and aqueous phases is determined using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Signaling Pathways
Benfluorex exerts its biological effects through multiple signaling pathways, primarily through its action as a hepatic nuclear factor 4 alpha (HNF4α) activator and through the actions of its main metabolite, norfenfluramine.
HNF4α Activation Pathway
Benfluorex has been identified as an activator of HNF4α, a nuclear transcription factor that plays a crucial role in regulating the expression of genes involved in glucose and lipid metabolism.[8][9] Activation of HNF4α by benfluorex is thought to contribute to its hypoglycemic and hypolipidemic effects. The precise downstream targets and the complete signaling cascade are still under investigation, but it is known to influence the transcription of numerous metabolic genes.
References
- 1. Benfluorex - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Identification of alverine and benfluorex as HNF4α activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
